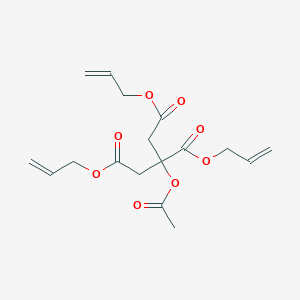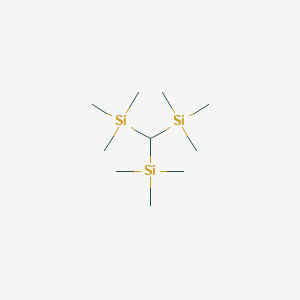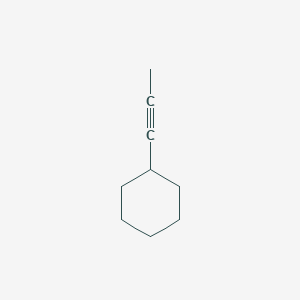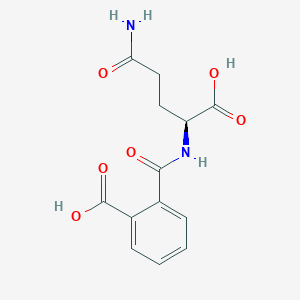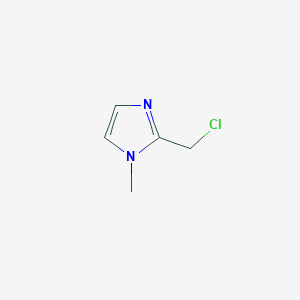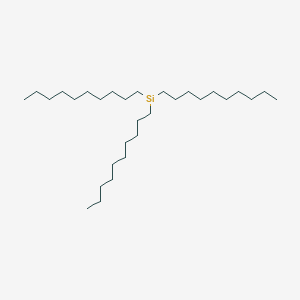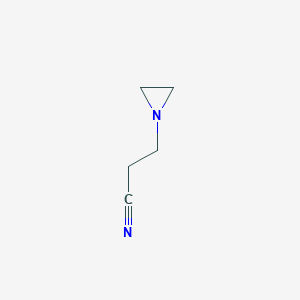
Lanostan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanostan-1-one is a naturally occurring triterpenoid compound that belongs to the lanostane family. It has been found in various plants, fungi, and marine organisms and has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Lanostan-1-one is not fully understood. However, several studies have suggested that it exerts its therapeutic effects by modulating various cellular signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Lanostan-1-one has also been found to induce apoptosis, inhibit angiogenesis, and suppress the expression of various pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Lanostan-1-one has been found to possess several biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and colon cancer cells. Lanostan-1-one has also been found to possess anti-inflammatory activity by suppressing the expression of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Moreover, Lanostan-1-one has been found to possess antimicrobial and antiviral activities against various pathogens, such as bacteria, fungi, and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
Lanostan-1-one has several advantages for lab experiments. It is readily available in the laboratory, and its synthesis method is well established. Lanostan-1-one is also stable under various experimental conditions and can be easily purified. However, the major limitation of Lanostan-1-one is its low solubility in water, which makes its use in aqueous solutions challenging.
Zukünftige Richtungen
Several future directions can be explored for the research on Lanostan-1-one. One of the potential areas of research is the development of novel drug delivery systems for Lanostan-1-one to overcome its low solubility in water. Moreover, the potential of Lanostan-1-one as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases, can be further explored. The molecular mechanism of action of Lanostan-1-one can also be further elucidated to understand its therapeutic effects better. Furthermore, the potential of Lanostan-1-one as a lead compound for the development of novel drugs can be explored by synthesizing its analogs and evaluating their biological activities.
Conclusion:
Lanostan-1-one is a naturally occurring triterpenoid compound that possesses several therapeutic properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities. It can be extracted from various natural sources or synthesized in the laboratory. Several future directions can be explored for the research on Lanostan-1-one, including the development of novel drug delivery systems, elucidation of its molecular mechanism of action, and synthesis of its analogs for drug development.
Synthesemethoden
Lanostan-1-one can be extracted from various natural sources, including plants, fungi, and marine organisms. However, the yield of Lanostan-1-one from these sources is low, and the purification process is challenging. Therefore, several synthetic methods have been developed to produce Lanostan-1-one in the laboratory. The most commonly used method is the oxidation of lanosterol, which is a precursor of Lanostan-1-one. The oxidation is carried out using various oxidizing agents, such as chromium trioxide, potassium permanganate, and selenium dioxide.
Wissenschaftliche Forschungsanwendungen
Lanostan-1-one has been found to possess several therapeutic properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities. Several studies have reported the potential of Lanostan-1-one in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
16196-36-4 |
|---|---|
Molekularformel |
C30H52O |
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
(5S,8R,9S,10R,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-1-one |
InChI |
InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-29(7)23-12-13-25-27(4,5)17-16-26(31)30(25,8)24(23)15-19-28(22,29)6/h20-25H,9-19H2,1-8H3/t21-,22-,23-,24+,25+,28-,29+,30-/m1/s1 |
InChI-Schlüssel |
VROGDMZAHJRJCC-VHORBSQOSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C(=O)CCC4(C)C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(C(=O)CCC4(C)C)C)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(C(=O)CCC4(C)C)C)C)C |
Synonyme |
Lanostan-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






